Cas no 31835-53-7 (4-Methoxy-2-methylquinoline)

4-Methoxy-2-methylquinoline is a quinoline derivative characterized by its methoxy and methyl substituents at the 4- and 2-positions, respectively. This compound exhibits notable stability and solubility in organic solvents, making it a useful intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to its reactivity in heterocyclic chemistry, particularly in the development of bioactive molecules. The methoxy group enhances electron density, facilitating electrophilic substitution reactions, while the methyl group provides steric influence. This compound is valued for its role in synthesizing complex quinoline-based frameworks, often employed in medicinal chemistry for its potential pharmacological properties.
4-Methoxy-2-methylquinoline structure
4-Methoxy-2-methylquinoline structure
Product Name:4-Methoxy-2-methylquinoline
CAS No:31835-53-7
MF:C11H11NO
MW:173.211142778397
CID:1024050
PubChem ID:15560678
Update Time:2025-05-20

4-Methoxy-2-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2-methylquinoline
    • 2-Methyl-4-methoxyquinoline
    • 2-Methyl-4-methoxychinolin
    • 4-methoxy-1-methyl-2-quinoline
    • 4-Methoxy-2-methyl-chinolin
    • 4-methoxy-2-methyl-quinoline
    • 4-Methoxy-chinaldin
    • 4-methoxyquinaldine
    • ACT10300
    • AGN-PC-00PO8V
    • ANW-62651
    • CTK1B9574
    • Quinoline, 4-methoxy-2-methyl-
    • SureCN266444
    • 31835-53-7
    • DTXSID30574163
    • AKOS006242782
    • SB67727
    • MAMDZKZXIGHWCS-UHFFFAOYSA-N
    • FT-0767154
    • SCHEMBL12891979
    • SCHEMBL266444
    • DA-19510
    • DB-356195
    • MDL: MFCD00160586
    • Inchi: 1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
    • InChI Key: MAMDZKZXIGHWCS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)N=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 173.08413
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12

4-Methoxy-2-methylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-Methoxy-2-methylquinoline

Recent Advances in the Study of 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) in Chemical Biology and Pharmaceutical Research

4-Methoxy-2-methylquinoline (CAS: 31835-53-7) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings related to 4-Methoxy-2-methylquinoline, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have explored the synthetic pathways for 4-Methoxy-2-methylquinoline, with an emphasis on green chemistry approaches to improve yield and reduce environmental impact. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for the synthesis of this compound, achieving a high purity of 98% and a yield of 85%. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further pharmaceutical development.

In terms of biological activity, 4-Methoxy-2-methylquinoline has shown potent inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against these strains, comparable to some commercially available antibiotics. Additionally, the compound demonstrated low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic use.

Another area of interest is the anticancer potential of 4-Methoxy-2-methylquinoline. Recent in vitro studies have revealed that the compound induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. A 2023 study in the European Journal of Medicinal Chemistry identified the compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. These findings position 4-Methoxy-2-methylquinoline as a potential lead compound for the development of novel anticancer agents.

Beyond its antimicrobial and anticancer properties, 4-Methoxy-2-methylquinoline has also been investigated for its anti-inflammatory effects. A 2021 study in the Journal of Natural Products demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. This suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its favorable safety profile, make it an attractive candidate for further investigation. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. The continued exploration of this compound may lead to the development of novel therapeutic agents for a range of diseases.

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